Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1), also known as plasma cell membrane glycoprotein 1 (PC-1), is a membrane-bound enzyme belonging to the ENPP family. [, , ] This enzyme plays a crucial role in regulating extracellular levels of nucleotides and their metabolites. [, ] ENPP1 catalyzes the hydrolysis of extracellular nucleoside triphosphates, primarily ATP, into adenosine monophosphate (AMP) and inorganic pyrophosphate (PPi). [, ]
Enpp-1-IN-1 is a small molecule inhibitor specifically targeting ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1). This compound has garnered attention due to its potential applications in cancer treatment and immunotherapy. ENPP1 plays a significant role in various biological processes, including the modulation of nucleotide signaling pathways, which are crucial for cellular communication and immune responses.
ENPP1 is classified as a type II transmembrane glycoprotein that belongs to the ecto-nucleotide triphosphate diphosphohydrolase family. It is primarily involved in hydrolyzing extracellular nucleotides, such as adenosine triphosphate (ATP) and cyclic guanosine monophosphate–adenosine monophosphate (cGAMP) . The inhibition of ENPP1 has been linked to enhanced immune responses against tumors, making it a target of interest in cancer therapy .
The synthesis of Enpp-1-IN-1 involves several steps that typically include:
The synthetic pathway has been optimized for yield and purity, ensuring that the final product meets the required specifications for biological evaluation.
The molecular structure of Enpp-1-IN-1 features a complex arrangement of functional groups that facilitate its interaction with ENPP1. Key structural components include:
The crystal structure analysis reveals that Enpp-1-IN-1 binds effectively within the active site of ENPP1, disrupting its normal function .
Enpp-1-IN-1 primarily acts through competitive inhibition of ENPP1. The key reactions include:
These reactions highlight the therapeutic potential of Enpp-1-IN-1 in enhancing anti-tumor immunity.
The mechanism by which Enpp-1-IN-1 exerts its effects involves several steps:
This mechanism underscores the importance of nucleotide signaling in cancer immunotherapy.
Enpp-1-IN-1 exhibits several notable physical and chemical properties:
These properties are critical for its application in biological research and therapeutic contexts.
Enpp-1-IN-1 has several promising applications in scientific research:
ENPP1 (Ectonucleotide Pyrophosphatase/Phosphodiesterase 1) is a type II transmembrane glycoprotein with broad substrate specificity. Its primary enzymatic activity involves hydrolyzing nucleoside triphosphates—most notably adenosine triphosphate (ATP)—into nucleoside monophosphates (AMP) and inorganic pyrophosphate (PPi) [1] [3] [6]. This reaction is critical for regulating extracellular PPi concentrations, a potent inhibitor of pathological soft tissue calcification and physiological bone mineralization [3] [8]. Kinetic analyses reveal ENPP1’s strong preference for ATP (kcat = 16 s−1, Km = 46 μM) over other nucleotides like GTP (kcat = 820 s−1, Km = 4.2 mM) or UTP [1] [9]. The enzyme also hydrolyzes immunostimulatory cyclic dinucleotides such as 2′3′-cyclic GMP-AMP (cGAMP), producing AMP and GMP and thereby attenuating cGAS-STING-mediated innate immune responses [1] [5].
Table 1: Substrate Specificity and Kinetic Parameters of ENPP1
Substrate | kcat (s−1) | Km (μM) | Catalytic Products |
---|---|---|---|
ATP | 16 | 46 | AMP + PPi |
GTP | 820 | 4200 | GMP + PPi |
cGAMP | 0.8* | 1.5* | AMP + GMP |
UTP | 200 | 4300 | UMP + PPi |
*Approximate values from inhibitor studies [1] [9].
ENPP1 is a key regulator of purinergic signaling, which governs cardiovascular, immunological, and musculoskeletal functions [1] [6]. By hydrolyzing extracellular ATP—a pro-inflammatory damage-associated molecular pattern (DAMP)—ENPP1 initiates the canonical adenosinergic pathway: ATP → AMP (via ENPP1) → Adenosine (via CD73). Elevated adenosine suppresses immune cell activation (e.g., T cells, macrophages) and promotes tumor immune evasion [1] [8] [9]. In the tumor microenvironment, ENPP1’s dual hydrolysis of ATP and cGAMP creates an immunosuppressive niche, facilitating cancer progression [1] [5].
ENPP1’s extracellular region comprises:
Table 2: Functional Domains of ENPP1 and Associated Mutations
Domain | Key Structural Features | Functional Role | Disease-Linked Mutations |
---|---|---|---|
SMB1–SMB2 | Disulfide bonds, integrin-binding RGD motif (ENPP2) | Membrane anchoring, dimerization | Cole disease (melanin transport defects) [3] |
Catalytic PDE | Zinc-binding residues (His362, Asp405) | Substrate hydrolysis | GACI (calcification disorders) [6] |
NUC domain | EF-hand motif (Asp780, Asp788) | Calcium-dependent stability | ARHR2 (hypophosphatemic rickets) [10] |
The catalytic domain coordinates two zinc ions essential for phosphodiesterase activity:
Genetic Variants and Disease AssociationsENPP1 mutations cause multisystemic disorders tied to disrupted purinergic or insulin signaling:
A polymorphism (K121Q) in the ENPP1 gene is associated with insulin resistance and type 2 diabetes. The Q121 variant enhances inhibition of insulin receptor autophosphorylation, impairing glucose uptake [3] [8].
Epigenetic and Transcriptional ControlENPP1 expression is upregulated in cancers (e.g., breast, brain) due to gene amplification at chromosome 6q22–q23 [1] [5]. Hepatic and renal ENPP1 transcription is suppressed by Wnt signaling, indirectly influencing bone mineralization via FGF23 pathways [10]. In osteoblasts, TGF-β induces ENPP1 expression, while inflammatory cytokines (e.g., IFN-γ) elevate its expression in tumor-associated macrophages [1] [5].
Table 3: ENPP1-Related Genetic Disorders and Molecular Mechanisms
Disorder | Key Mutations/Polymorphisms | Molecular Consequence | Clinical Phenotype |
---|---|---|---|
GACI | >40 LOF mutations (e.g., Y901X) | Reduced PPi → ectopic calcification | Arterial stenosis, infantile mortality [3] [6] |
Cole disease | SMB2 mutations (e.g., F756del) | Disrupted insulin receptor signaling | Hypopigmentation, palmoplantar keratoderma [3] |
Type 2 diabetes | K121Q polymorphism | Enhanced insulin receptor inhibition | Insulin resistance, hyperglycemia [8] |
ARHR2 | Missense mutations (e.g., A203V) | Elevated FGF23 → renal phosphate wasting | Rickets, osteomalacia [6] [10] |
CAS No.: 1256-86-6
CAS No.: 481-34-5
CAS No.: 36064-19-4
CAS No.: 107419-07-8
CAS No.: 18097-67-1
CAS No.: